

Spectroscopic Analysis of 4-Phenylpiperidine-2,6-dione: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylpiperidine-2,6-dione

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-phenylpiperidine-2,6-dione**, a heterocyclic compound of interest in medicinal chemistry due to its structural relation to biologically active molecules. This document outlines the expected spectroscopic data based on analogous compounds and provides detailed experimental protocols for its characterization.

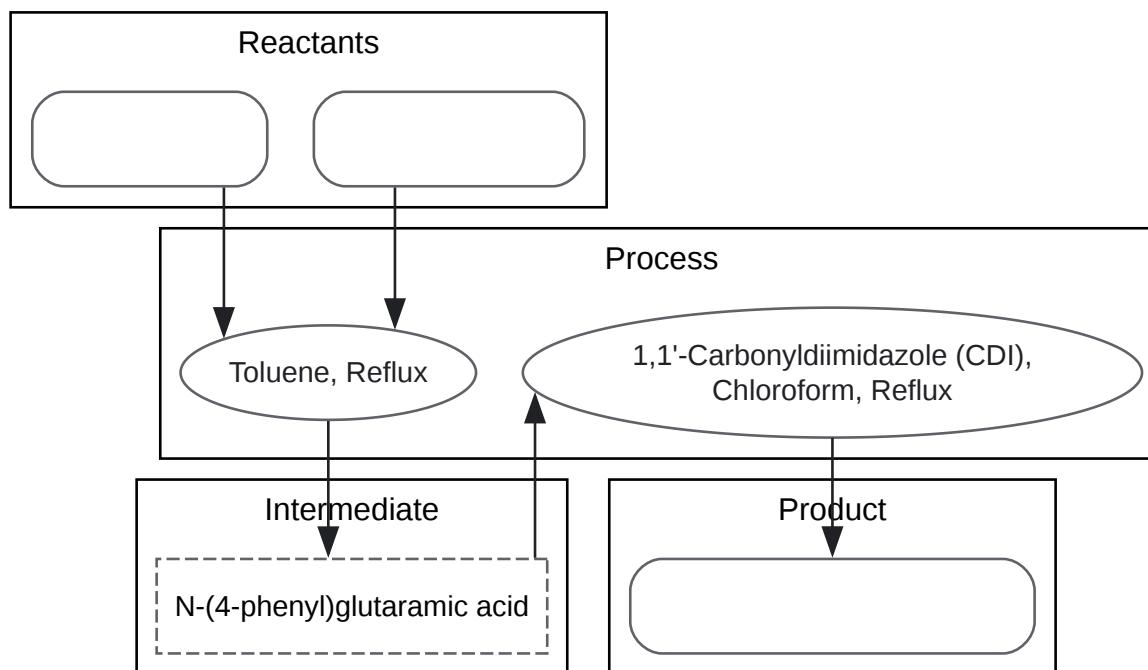
Chemical Structure

IUPAC Name: **4-phenylpiperidine-2,6-dione** Molecular Formula: C₁₁H₁₁NO₂

Molecular Weight: 189.21 g/mol

Synthesis

A plausible synthetic route for **4-phenylpiperidine-2,6-dione** involves the cyclization of an intermediate formed from 4-phenylaniline and glutaric anhydride.^[1] The general scheme is presented below.

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Caption: Synthetic workflow for **4-phenylpiperidine-2,6-dione**.

Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques. These are predictive values based on the analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	m	5H	Phenyl-H
~ 3.20	m	1H	Piperidine-H4
~ 2.80	m	4H	Piperidine-H3, H5
~ 8.00	br s	1H	N-H

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Data is extrapolated from known spectra of 4-phenylpiperidine and other piperidine derivatives.[2]

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 172.0	C2, C6 (C=O)
~ 140.0	Phenyl-C (quaternary)
~ 129.0	Phenyl-CH
~ 127.0	Phenyl-CH
~ 126.0	Phenyl-CH
~ 45.0	C4
~ 32.0	C3, C5

Note: Predicted values are based on data from analogous piperidine and piperazine-dione structures.[3]

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3200	Medium	N-H stretch
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch
~ 1720, 1680	Strong	C=O stretch (dione)
~ 1600, 1490	Medium	Aromatic C=C stretch

Note: Frequencies are based on characteristic absorptions of N-substituted piperidine-2,6-diones.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
189.08	[M] ⁺
190.08	[M+H] ⁺
160.07	[M-CO] ⁺
104.06	[C ₈ H ₈] ⁺
77.04	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted based on typical pathways for piperidine derivatives.[\[4\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-phenylpiperidine-2,6-dione** for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃).[\[5\]](#) Vortex the sample until fully dissolved. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or TMS.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FT-IR spectrometer.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet.

4.3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source or a gas chromatography-mass spectrometry (GC-MS)

system with an electron ionization (EI) source.[4][5]

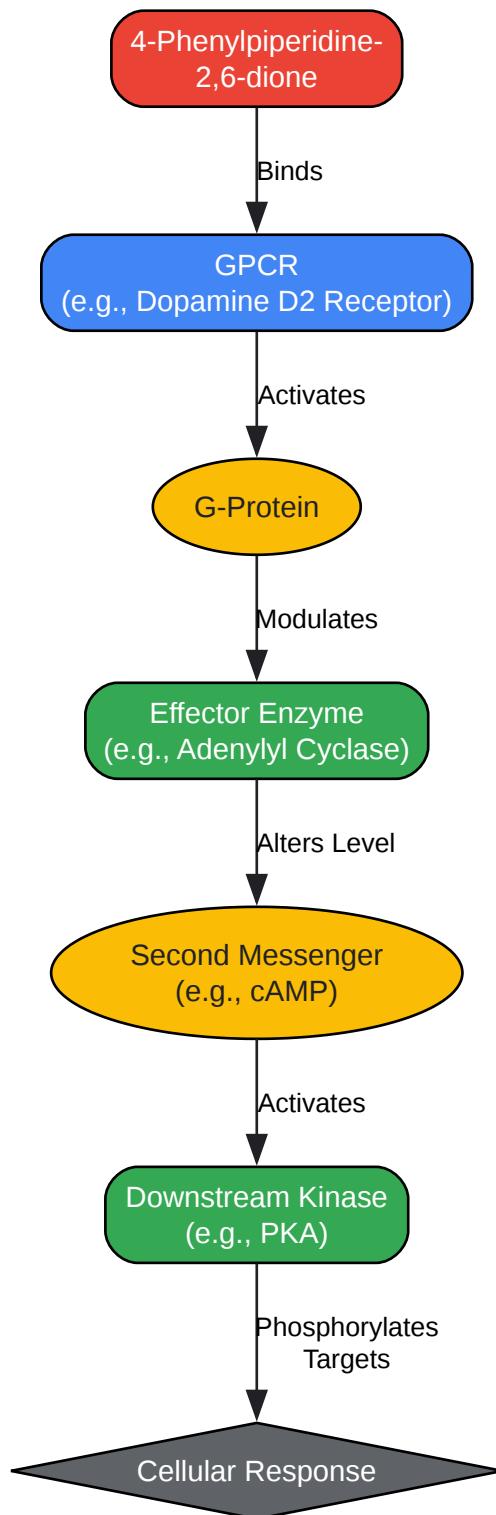
- LC-MS (ESI) Parameters:
 - Ionization Mode: Positive ion mode.
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
 - Mass Range: m/z 50-500.
- GC-MS (EI) Parameters:
 - Ionization Energy: 70 eV.
 - GC Column: A non-polar or medium-polarity column (e.g., HP-5MS).
 - Temperature Program: Start at 80°C and ramp up to 280°C.
- Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

4.4. UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).
- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Acquisition:
 - Wavelength Range: 200-400 nm.
 - Blank: Use the pure solvent as a blank.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{\max}).

Potential Biological Signaling Pathway

Analogs of 4-phenylpiperidine are known to interact with central nervous system receptors, such as dopamine D2 receptors.^[6] Some piperazine-2,5-dione derivatives have shown antioxidant activity through the IL-6/Nrf2 pathway.^[3] A hypothetical signaling pathway for **4-phenylpiperidine-2,6-dione** could involve modulation of a G-protein coupled receptor (GPCR) leading to downstream cellular responses.



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Caption: Hypothetical GPCR signaling pathway for **4-phenylpiperidine-2,6-dione**.

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